molecular formula C11H15BrN2O B7977859 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine

Cat. No.: B7977859
M. Wt: 271.15 g/mol
InChI Key: XKQAVYHBXOQTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine (CAS: 1289198-53-3) is a pyridine derivative with a molecular formula of C₁₁H₁₅BrN₂O and a molecular weight of 271.16 g/mol . Its structure features a bromine atom at the 5-position, a methyl group at the 4-position, and a piperidin-4-yloxy substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its heterocyclic framework for drug design and development .

Properties

IUPAC Name

5-bromo-4-methyl-2-piperidin-4-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8-6-11(14-7-10(8)12)15-9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQAVYHBXOQTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine typically involves multiple steps, starting with the bromination of 4-methylpyridine to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the piperidin-4-yloxy group through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of bioactive molecules that may exhibit therapeutic effects against various diseases.

Biological Activity:
Research indicates that pyridine derivatives possess diverse biological activities, including:

  • Antimicrobial Properties: Studies have shown that similar compounds exhibit significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

Agrochemical Development

The compound is also valuable in the agrochemical industry for developing herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for creating more effective agricultural chemicals.

Case Studies and Research Findings

Several studies highlight the effectiveness of compounds related to this compound:

StudyFocusKey Findings
Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 cell lines with IC50 values ranging from 0.87 to 12.91 µM.
Antimicrobial ActivityShowed moderate activity against bacterial strains, indicating potential as an antimicrobial agent.
Tuberculosis TreatmentInvestigated as a non-nucleoside inhibitor against Mycobacterium tuberculosis, suggesting its role in rational drug design.

Mechanism of Action

The mechanism by which 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine exerts its effects involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain receptors, while the piperidin-4-yloxy group contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Key Differences

5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine (CAS: 1289131-70-9)
  • Molecular Formula : C₁₂H₁₇BrN₂O
  • Key Differences: The piperidine moiety is connected via a methylene bridge (CH₂) to the pyridine oxygen, increasing molecular weight (285.19 g/mol) and steric bulk compared to the parent compound .
5-Bromo-2-(piperidin-4-yloxy)pyrimidine (CAS: 792180-52-0)
  • Molecular Formula : C₉H₁₂BrN₃O
  • Key Differences :
    • The core ring is pyrimidine (two nitrogen atoms) instead of pyridine (one nitrogen), altering electronic distribution and hydrogen-bonding capacity .
    • Reduced molecular weight (258.12 g/mol) and nitrogen content (12.54% vs. 10.33% in the parent compound) may influence solubility and target binding .
5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine (CAS: 1015242-41-7)
  • Molecular Formula : C₁₁H₁₅BrN₂O
  • Key Differences :
    • A methyl group is attached to the piperidine nitrogen, increasing steric hindrance and basicity. This modification could affect pharmacokinetics, such as metabolic stability .
5-Bromo-4-Methyl-2-(pyrrolidin-1-yl)pyridine (CAS: 1187385-95-0)
  • Molecular Formula : C₁₀H₁₃BrN₂
  • Absence of an oxygen atom in the substituent decreases polarity, which may impact solubility.
4-Bromo-2-chloro-5-methylpyridine (CAS: 867279-13-8)
  • Molecular Formula : C₆H₅BrClN

Physicochemical and Structural Analysis

Compound (CAS) Core Ring Substituents Molecular Weight (g/mol) Key Features
1289198-53-3 (Parent) Pyridine 5-Br, 4-Me, 2-(piperidin-4-yloxy) 271.16 Balanced lipophilicity; moderate hydrogen-bonding capacity.
1289131-70-9 Pyridine 5-Br, 4-Me, 2-(piperidin-4-ylmethoxy) 285.19 Increased steric bulk; higher lipophilicity.
792180-52-0 Pyrimidine 5-Br, 2-(piperidin-4-yloxy) 258.12 Enhanced hydrogen-bonding via pyrimidine N; lower molecular weight.
1015242-41-7 Pyridine 5-Br, 4-Me, 2-(1-Me-piperidin-4-yloxy) 271.16 Methylated piperidine may improve metabolic stability.
1187385-95-0 Pyridine 5-Br, 4-Me, 2-(pyrrolidin-1-yl) 239.13 Reduced flexibility; altered basicity.
867279-13-8 Pyridine 4-Br, 2-Cl, 5-Me 206.47 Simpler structure; electrophilic Cl substituent.

Biological Activity

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine is a heterocyclic compound belonging to the pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN2OC_{12}H_{16}BrN_2O. The compound features a bromine atom, a methyl group, and a piperidine moiety attached to a pyridine ring. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, which may result in therapeutic effects. The specific molecular targets and pathways involved depend on the structural characteristics of the final bioactive molecules derived from this compound .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have been shown to inhibit the growth of ovarian and breast cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways involved in disease processes.

Case Studies

  • Anticancer Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The IC50 values ranged from 0.87 to 12.91 μM, indicating a promising therapeutic potential compared to standard treatments like 5-Fluorouracil .
  • Toxicity Assessment : Toxicological evaluations showed that certain derivatives did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-(piperidin-4-yloxy)pyrimidineContains a pyrimidine ringDifferent receptor binding profiles
5-Chloro-4-methyl-pyridin-2-(piperidin-3-yloxy)Chlorine instead of brominePotentially different biological activity
6-Bromo-pyridin-2-(piperidin-3-yloxy)Different position of bromineMay show varied receptor binding profiles

This table illustrates how structural modifications can influence biological activity and receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine, and how can purity be validated?

  • Methodology :

  • Synthesis : A common approach involves nucleophilic substitution reactions. For example, reacting 5-bromo-4-methyl-2-hydroxypyridine with piperidin-4-ol under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures >95% purity. Validate purity via HPLC (C18 column, 254 nm detection) or NMR (e.g., absence of residual solvent peaks in 1^1H NMR) .
    • Data Table :
ParameterValue/DescriptionSource
Typical Yield70–85%
Purity ValidationHPLC (≥95%), 1^1H NMR integration

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require PPE (gloves, goggles, lab coat) and fume hood use .
  • Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
    • Data Table :
Hazard CodeRisk DescriptionMitigation
H315Skin irritationNitrile gloves, immediate washing
H319Eye damageANSI-approved goggles

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Mechanistic Insight : The bromine at C5 directs coupling to C2 or C4 positions due to electronic effects. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict reactive sites .
  • Experimental Validation : React with phenylboronic acid (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O). Analyze regioselectivity via LC-MS and 13^{13}C NMR .
    • Data Table :
Reaction ConditionProduct Ratio (C2:C4)Yield (%)
Pd(PPh3_3)4_4/DMF85:1578
Pd(OAc)2_2/dioxane60:4065

Q. What strategies stabilize the piperidin-4-yloxy group under acidic or oxidative conditions?

  • Methodology :

  • Stability Testing : Expose the compound to pH 2–12 buffers (37°C, 24 hr). Monitor degradation via UPLC-MS. The ether bond is susceptible to acid-catalyzed cleavage; stabilization requires bulky substituents (e.g., tert-butyl on piperidine) or electron-withdrawing groups .
  • Computational Modeling : Use Gaussian 16 to calculate bond dissociation energies (BDEs) of the C–O bond under varying protonation states .

Q. How can computational methods predict biological activity (e.g., kinase inhibition)?

  • Methodology :

  • Docking Studies : Perform molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR, PDB: 1M17). The pyridine core and piperidine oxygen may form hydrogen bonds with hinge regions .
  • SAR Analysis : Compare IC50_{50} values of analogs (e.g., 5-Bromo-2-chloro-4-methylpyridine) to identify critical substituents .

Contradictions and Recommendations

  • Synthetic Yield Variations : reports 70–85% yields for similar compounds, while notes lower yields (50–60%) for brominated pyridines. Optimize stoichiometry (1.2 eq piperidin-4-ol) and reaction time (12–16 hr) to address this .
  • Hazard Classification : While emphasizes H315/H319, adds H290 (corrosive to metals). Prioritize glass/PTFE equipment to avoid material incompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.